Methyl3-(3-(chloromethyl)phenyl)acrylate

Description

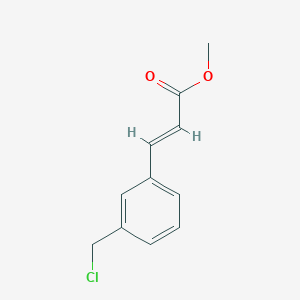

Methyl 3-(3-(chloromethyl)phenyl)acrylate is an acrylate ester derivative featuring a chloromethyl-substituted phenyl group at the β-position of the methyl acrylate backbone. Its molecular formula is C₁₁H₁₁ClO₂, with a molecular weight of approximately 224.64 g/mol. The chloromethyl group (–CH₂Cl) at the meta position of the phenyl ring enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for further functionalization or polymerization . This compound is structurally related to several phenyl acrylate derivatives, which are widely studied for agrochemical, medicinal, and material science applications .

Properties

Molecular Formula |

C11H11ClO2 |

|---|---|

Molecular Weight |

210.65 g/mol |

IUPAC Name |

methyl (E)-3-[3-(chloromethyl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C11H11ClO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,8H2,1H3/b6-5+ |

InChI Key |

HBRFDEPYUXCSDZ-AATRIKPKSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC(=C1)CCl |

Canonical SMILES |

COC(=O)C=CC1=CC=CC(=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl3-(3-(chloromethyl)phenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of (meth)acryloyl chloride with the corresponding alcohols in the presence of triethylamine in a tubular reactor. This method results in high conversions of alcohols to their corresponding esters within a short reaction time, typically 0.5 to 5 minutes . Another method involves the Wittig–Horner reaction, where 4-(chloromethyl)benzaldehyde is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate .

Industrial Production Methods

In industrial settings, the continuous flow process is often employed for the synthesis of acrylate monomers. This process is efficient, safe, and convenient, allowing for the production of large quantities of the compound with minimal side products . The use of continuous flow processes also minimizes the formation of unwanted side-compounds and facilitates the handling of the formed slurry.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(3-(chloromethyl)phenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylate group to alcohols or other reduced forms.

Substitution: The chloromethyl group is particularly reactive in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions include substituted acrylates, alcohols, and carboxylic acids. These products are valuable intermediates in further chemical syntheses and industrial applications.

Scientific Research Applications

Methyl3-(3-(chloromethyl)phenyl)acrylate has a wide range of scientific research applications:

Biology: The compound is used in the development of biochemical reagents and as a building block for biologically active molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and other therapeutic compounds.

Industry: The compound is utilized in the production of adhesives, coatings, and other specialty materials.

Mechanism of Action

The mechanism of action of Methyl3-(3-(chloromethyl)phenyl)acrylate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The acrylate moiety also participates in polymerization reactions, contributing to the formation of polymeric materials with specific properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methyl (2E)-3-[3-(Trifluoromethyl)phenyl]acrylate

- Molecular Formula : C₁₁H₉F₃O₂

- Key Differences : Replaces –CH₂Cl with –CF₃.

- Impact :

- The trifluoromethyl group (–CF₃) is strongly electron-withdrawing, enhancing the compound's stability against nucleophilic attacks compared to the chloromethyl analog.

- Higher molecular weight (230.185 g/mol) may influence solubility and crystallinity.

- Applications: Often used in pharmaceuticals due to improved metabolic stability .

Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate

- Molecular Formula: C₁₃H₁₀F₃NO₂

- Key Differences: Introduces a cyano (–CN) group at the α-position and uses an ethyl ester.

- Impact: The cyano group increases electron deficiency, accelerating polymerization or Michael addition reactions. Ethyl ester may alter lipophilicity and hydrolysis rates compared to methyl esters .

Methyl 3-(4-Hydroxyphenyl)acrylate

Functional Group Modifications

Methyl (S,E)-3-(4-(2-(3-(2-Chlorophenyl)ureido)-2-phenylacetamido)phenyl)acrylate (15a)

- Key Differences : Incorporates a urea (–NHCONH–) and phenylacetamido group.

- Impact :

Methyl 2-(2-(Chloromethyl)phenyl)-3-methoxyacrylate

- Molecular Formula : C₁₂H₁₃ClO₃

- Key Differences : Adds a methoxy (–OCH₃) group adjacent to the chloromethyl substituent.

- Impact: Steric hindrance from the methoxy group may reduce reactivity at the chloromethyl site. Potential applications in polymer chemistry as a crosslinking agent .

Ester Group Variations

Ethyl 3-(3-(Trifluoromethyl)phenyl)acrylate

- Molecular Formula : C₁₂H₁₁F₃O₂

- Key Differences : Ethyl ester instead of methyl.

- Impact :

- Ethyl esters generally exhibit slower hydrolysis rates, affecting bioavailability in drug formulations.

- Increased lipophilicity enhances membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.